molecular formula C15H11Cl2F3N2OS B2878307 3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-12-6

3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2878307
CAS No.: 866143-12-6
M. Wt: 395.22
InChI Key: HXNRCAXOWUFXKT-UHFFFAOYSA-N
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Description

This pyrimidinone derivative features a trifluoromethyl group at position 6, a 3,4-dichlorobenzylsulfanyl moiety at position 2, and an allyl group at position 3. The allyl substituent introduces steric flexibility, which may influence binding interactions in biological systems .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2OS/c1-2-5-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-3-4-10(16)11(17)6-9/h2-4,6-7H,1,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNRCAXOWUFXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields but may complicate purification. Ethanol and THF balance reactivity and practicality for large-scale synthesis.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) improve allylation efficiency in some cases, reducing reaction times from 12 hours to 4 hours.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Multi-step sequences benefit from continuous flow systems, which improve heat transfer and reduce byproduct formation. For example, cyclocondensation and allylation steps can be integrated into a single flow process.

Purification Techniques

Recrystallization from ethanol/water mixtures achieves >95% purity, avoiding costly chromatography.

Challenges and Mitigation Strategies

  • Regioselectivity in Allylation : Competing O-allylation is minimized by using anhydrous conditions and stoichiometric base.
  • Thiol Oxidation : 3,4-Dichlorobenzyl mercaptan is stabilized with antioxidants (e.g., BHT) during storage.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidinone ring or the dichlorobenzyl sulfanyl moiety, potentially leading to the formation of dihydropyrimidinone or reduced sulfur compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl position, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Dihydropyrimidinone derivatives or reduced sulfur compounds.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe to study biological systems, especially those involving sulfur and nitrogen interactions.

Industry:

    Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl sulfanyl moiety can interact with thiol groups in proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The pyrimidinone core can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Differences vs. Target Compound
3-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone 3: Allyl; 2: 3,4-dichlorobenzyl; 6: CF₃ C₁₈H₁₁Cl₂F₃N₂OS 431.26 1.45 (predicted) 470.9 (predicted) Reference compound
2-[(3,4-Dichlorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 3: Phenyl; 2: 3,4-dichlorobenzyl; 6: CF₃ C₁₈H₁₁Cl₂F₃N₂OS 431.26 1.45 (predicted) 470.9 (predicted) Phenyl at position 3 (vs. allyl); reduced steric flexibility
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 3: Propyl; 2: 4-methylbenzyl; 6: CF₃ C₁₆H₁₇F₃N₂OS 342.38 Not reported Not reported 4-methylbenzyl (less electronegative) and propyl (less reactive than allyl)
2-[(2-Chlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 3: Methyl; 2: 2-chlorobenzyl; 6: CF₃ C₁₃H₁₀ClF₃N₂OS 340.75 Not reported Not reported 2-chlorobenzyl (weaker electronic effects) and methyl (smaller substituent)
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid 2: 4-chlorobenzyl; 4: 2-methylpropyl; 5: COOH C₂₃H₂₁ClF₃N₃O₂S 528.94 Not reported Not reported Carboxylic acid and anilino groups (enhanced solubility but altered reactivity)

Analysis of Substituent Effects

Propyl (Compound ): Aliphatic chain lowers polarity, increasing lipophilicity but reducing hydrogen-bonding capacity. Methyl (Compound ): Minimal steric hindrance, likely leading to faster metabolic clearance.

Position 2 Benzyl Modifications: 3,4-Dichlorobenzyl (Target Compound): Strong electron-withdrawing effects enhance stability and electrophilicity. 2-Chlorobenzyl (Compound ): Ortho-chloro substitution may introduce steric hindrance, altering binding interactions.

Trifluoromethyl Group :

  • Present in all analogs, contributing to high metabolic stability and resistance to oxidative degradation.

Biological Activity

3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number and molecular formula C15H11Cl2F3N2SC_{15}H_{11}Cl_{2}F_{3}N_{2}S, exhibits various pharmacological properties that could be beneficial in medicinal chemistry.

  • Molecular Formula : C15H11Cl2F3N2SC_{15}H_{11}Cl_{2}F_{3}N_{2}S
  • Molecular Weight : 395.23 g/mol
  • CAS Number : Not specified in the search results but can be found in chemical databases.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its potential as an anti-cancer agent and its effects on various biological pathways. Below are the key findings from recent studies:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a crucial pathway for eliminating malignant cells.
  • Inhibition of Proliferation : Studies demonstrate that this compound inhibits the proliferation of cancer cells, potentially through cell cycle arrest mechanisms.

Mechanistic Studies

Mechanistic studies have suggested that the compound may interact with specific cellular pathways:

  • Targeting Kinases : It may inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxicity of the compound on MCF-7 breast cancer cells.
    • Findings : The compound showed a dose-dependent reduction in cell viability, with significant apoptosis markers detected through flow cytometry.
  • Study on Lung Cancer Cells :
    • Objective : To assess the impact on A549 lung cancer cells.
    • Findings : Treatment with the compound resulted in G1 phase arrest and increased expression of pro-apoptotic proteins.

Data Table of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
CytotoxicityMCF-715Induction of apoptosis
Proliferation InhibitionA54920Cell cycle arrest
ROS ProductionVarious Cancer Cells10Oxidative stress induction

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